molecular formula C17H22BrNO B8668796 N-Benzyl-N,N-dimethyl-2-phenoxyethanaminium bromide CAS No. 13928-82-0

N-Benzyl-N,N-dimethyl-2-phenoxyethanaminium bromide

Cat. No. B8668796
Key on ui cas rn: 13928-82-0
M. Wt: 336.3 g/mol
InChI Key: SLNXOIOYIXQLTF-UHFFFAOYSA-M
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Patent
US05126225

Procedure details

A solution of 40.21 grams (0.20 mol) of 2-bromoethyl phenyl ether, 27.04 grams (0.20 mol) of N,N-dimethylbenzylamine and 135 milliters of acetonitrile was heated at reflux for 16.75 hrs. The reaction mixture was concentrated and then cooled. On standing, the residue crystallized. The solid was stirred in ether, collected and dried. The yield of product was 66.0 grams (98.13% of theory); mp=100°-110° C.
Quantity
40.21 g
Type
reactant
Reaction Step One
Quantity
27.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH2:8][CH2:9][Br:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:11][N:12]([CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH3:13]>C(#N)C>[Br-:10].[CH3:11][N+:12]([CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)([CH3:13])[CH2:9][CH2:8][O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
40.21 g
Type
reactant
Smiles
C1(=CC=CC=C1)OCCBr
Name
Quantity
27.04 g
Type
reactant
Smiles
CN(C)CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
The solid was stirred in ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16.75 hrs
Duration
16.75 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the residue crystallized
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
[Br-].C[N+](CCOC1=CC=CC=C1)(C)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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